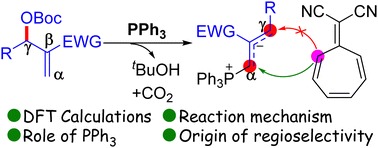Elucidating the mechanism and regioselectivity of phosphine-catalyzed transformation of MBH carbonate†
New Journal of Chemistry Pub Date: 2023-08-10 DOI: 10.1039/D3NJ02382F
Abstract
The detailed mechanism and the role of catalyst in the PPh3-catalyzed [3+6] annulation reaction of MBH carbonate and dicyanoheptafulvene have been systematically investigated using a DFT method. Based on the calculations, the transformation of MBH carbonate includes several steps: (1) nucleophilic addition of PPh3 to MBH carbonate, (2) cleavage of the C–O bond, (3) α-H elimination for the formation of allylic phosphorus ylide, (4) regioselective α-addition of allylic phosphorus ylide with dicyanoheptafulvene, (5) intramolecular ring-closure, and (6) regeneration of the PPh3 catalyst. The C–O bond cleavage is considered to be the rate-determining step and the reaction between allylic phosphorus ylide and dicyanoheptafulvene is the regioselectivity-determining step with the α-addition mode occurring prior to γ-addition. The value of local nucleophilicity calculated using the Parr function proves that the α-carbon is more reactive than γ-carbon thus leading to a lower energy barrier. NCI and AIM analyses also show that the transition states involved in α-addition possess stronger weak interactions, which are responsible for stabilizing the corresponding transition state. The ELF shows that PPh3 promotes the release of BocO− anions mainly by alleviating the electron density between the Cγ–O1 bonds.


Recommended Literature
- [1] Recombinant human lactoferrin attenuates the progression of hepatosteatosis and hepatocellular death by regulating iron and lipid homeostasis in ob/ob mice
- [2] Rapid electrochemical recognition of trimethoprim in human urine samples using new modified electrodes (CPE/Ag/Au NPs) analysing tunable electrode properties: experimental and theoretical studies†
- [3] Inside back cover
- [4] Sustained solar hydrogen generation using a dye-sensitised NiO photocathode/BiVO4 tandem photo-electrochemical device†
- [5] Carbazole photorefractive materials
- [6] A zeolitic porous lithium–organic framework constructed from cubane clusters†
- [7] A simple two-step silane-based (bio-) receptor molecule immobilization without additional binding site passivation†
- [8] Contents list
- [9] N–H activation of hydrazines by a heterobimetallic Zr–Co complex: promotion of one-electron chemistry at Zr†‡
- [10] Effect of ligand substituent on the reactivity of Ni(ii) complexes towards oxygen†‡

Journal Name:New Journal of Chemistry
Research Products
-
CAS no.: 10162-82-0
-
CAS no.: 175069-96-2
-
CAS no.: 136088-69-2









